molecular formula C22H14FNO5S B298635 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate

2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate

Cat. No. B298635
M. Wt: 423.4 g/mol
InChI Key: STTKQOYVAZKLPN-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate, also known as FOBS, is a chemical compound that has been widely studied for its potential applications in scientific research. FOBS is a highly reactive molecule that can be synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects that make it an attractive target for further study.

Mechanism of Action

The mechanism of action of 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate is not well understood, but it is thought to act as a reactive oxygen species scavenger, and may also have other mechanisms of action that have not yet been identified.
Biochemical and Physiological Effects:
2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been found to have a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, and its ability to inhibit the growth of bacteria and fungi. 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has also been found to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate for lab experiments is its high reactivity, which makes it useful for a variety of applications. However, 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate is also highly toxic, and must be handled with care. In addition, 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate is relatively unstable, and may degrade over time, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate, including its use as a photosensitizer in photodynamic therapy, its potential as a molecular switch in nanotechnology applications, and its potential as a fluorescent probe for the detection of reactive oxygen species. In addition, further research is needed to better understand the mechanism of action of 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate, and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate can be synthesized using a variety of methods, including the reaction of 3-fluorobenzaldehyde with 4-aminobenzenesulfonic acid to form 2-(3-fluorophenyl)-1,3-oxazolidin-5-one. This compound can then be reacted with formaldehyde and a base to form 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate. Other methods for synthesizing 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate include the reaction of 3-fluorobenzaldehyde with 4-aminobenzenesulfonic acid and a carbonyl compound, or the reaction of 3-fluorobenzaldehyde with an isocyanate and a phenol.

Scientific Research Applications

2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been found to have a range of potential applications in scientific research, including its use as a fluorescent probe for the detection of reactive oxygen species. 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has also been studied for its potential use as a photosensitizer in photodynamic therapy, and has been found to have anticancer activity in vitro. In addition, 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been studied for its potential use as a molecular switch in nanotechnology applications.

properties

Product Name

2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate

Molecular Formula

C22H14FNO5S

Molecular Weight

423.4 g/mol

IUPAC Name

[2-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C22H14FNO5S/c23-17-9-6-8-16(13-17)21-24-19(22(25)28-21)14-15-7-4-5-12-20(15)29-30(26,27)18-10-2-1-3-11-18/h1-14H/b19-14-

InChI Key

STTKQOYVAZKLPN-RGEXLXHISA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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